![molecular formula C21H14Cl2N2O3S B2828732 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide CAS No. 476367-39-2](/img/structure/B2828732.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide
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Overview
Description
Scientific Research Applications
Herbicide Development
Compounds structurally related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide have been explored for their herbicidal activity. For example, dimethylpropynylbenzamides, a group of benzamides, have shown herbicidal activity against annual and perennial grasses, suggesting potential agricultural utility (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Microbial Degradation
Research has also focused on the environmental fate of benzonitrile herbicides, including their microbial degradation in soil. This is crucial for understanding the persistence and potential environmental impacts of these compounds (M. Holtze, S. R. Sørensen, J. Sørensen, J. Aamand, 2008).
Antipathogenic Activity
Some derivatives have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for their biofilm-growing capabilities. This suggests potential for the development of novel antimicrobial agents (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Anticancer Potential
Several studies have identified compounds with structures related to this compound as potent anticancer agents. These compounds exhibit significant antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Jonathan A Stefely et al., 2010; J. Sławiński, Z. Brzozowski, 2006).
Apoptosis-Inducing Agents
Research into apoptosis-inducing agents has led to the discovery of compounds capable of inducing cell death in cancer cells. This includes the study of mechanisms through which these compounds influence tubulin polymerization and tumor cell growth, offering insights into new therapeutic strategies (William E. Kemnitzer et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Biochemical Pathways
It’s plausible that the compound could affect pathways related to cell cycle regulation and apoptosis, given its reported effects on cell cycle arrest and induction of apoptosis .
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cells lines . This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for further development as an antitumor agent.
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-11-15(9-24)21(25-20(26)14-8-13(22)3-4-16(14)23)29-19(11)7-12-2-5-17-18(6-12)28-10-27-17/h2-6,8H,7,10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMCQHGNZXPBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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